5,6-Dimethoxy-1H-indol-1-amine

N-aminoindole pharmacophore cholinergic activity adrenergic activity

5,6-Dimethoxy-1H-indol-1-amine (CAS 1494370-68-1) is an N-aminoindole derivative with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol. It features an indole core bearing methoxy substituents at the 5- and 6-positions and a primary amine directly attached to the indole nitrogen (N1), classifying it within the 1H-indol-1-amine family.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B12941902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-1H-indol-1-amine
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN2N)OC
InChIInChI=1S/C10H12N2O2/c1-13-9-5-7-3-4-12(11)8(7)6-10(9)14-2/h3-6H,11H2,1-2H3
InChIKeyNEFRMBASPIIITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-1H-indol-1-amine: Structural and Pharmacochemical Profile for Procurement Decisions


5,6-Dimethoxy-1H-indol-1-amine (CAS 1494370-68-1) is an N-aminoindole derivative with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It features an indole core bearing methoxy substituents at the 5- and 6-positions and a primary amine directly attached to the indole nitrogen (N1), classifying it within the 1H-indol-1-amine family [1]. This scaffold is distinct from the more common 3-substituted indoles (e.g., tryptamines) and from the parent 5,6-dimethoxyindole, wherein the N1-position is unsubstituted. The compound belongs to a chemotype that has demonstrated pharmacological relevance through clinical-stage candidates such as besipirdine, an N-(4-pyridinyl)-1H-indol-1-amine developed for Alzheimer's disease [2].

Why 5,6-Dimethoxy-1H-indol-1-amine Cannot Be Replaced by Common Indole Analogs in Research Procurement


The N1-primary amine of 5,6-dimethoxy-1H-indol-1-amine constitutes a structurally unique functional handle that is absent in 5,6-dimethoxyindole (CAS 14430-23-0), 5,6-dimethoxytryptamine (CAS 31363-68-5), and 5,6-dihydroxyindole. This N-amino group enables direct N-functionalization (e.g., N-alkylation, N-acylation, N-arylation) without requiring pre-installation of a leaving group, a synthetic step that is not accessible from the parent indole . In pharmacological contexts, the N1-aminoindole pharmacophore has been validated in the clinic through besipirdine and related analogs, which exhibit cholinomimetic and adrenergic activity not recapitulated by C-3 aminoalkyl indoles [1]. The 5,6-dimethoxy substitution pattern further modulates electron density on the indole ring, influencing both chemical reactivity and biological target engagement relative to unsubstituted 1-aminoindole [2].

Quantitative Differentiation Evidence for 5,6-Dimethoxy-1H-indol-1-amine Versus Closest Analogs


N1-Amino Pharmacophore: Cholinergic and Adrenergic Target Engagement vs. Tryptamine-Class Serotonin Analogs

The N1-aminoindole chemotype, to which 5,6-dimethoxy-1H-indol-1-amine belongs, engages cholinergic and adrenergic targets that are not addressed by C-3 aminoalkyl indoles such as 5,6-dimethoxytryptamine (5,6-DMT). In the besipirdine SAR series, N-(4-pyridinyl)-1H-indol-1-amines demonstrated in vitro inhibition of [³H]quinuclidinyl benzilate binding (muscarinic cholinergic) and [³H]clonidine binding (α₂-adrenergic), with in vivo reversal of scopolamine-induced behavioral deficits and tetrabenazine-induced ptosis [1]. These dual cholinergic/adrenergic activities are pharmacophore-dependent on the N1-amino linkage and are not observed for tryptamine-class compounds, which primarily target serotonin receptors and the serotonin transporter (SERT) .

N-aminoindole pharmacophore cholinergic activity adrenergic activity besipirdine Alzheimer's disease

N1-Primary Amine as a Derivatization Handle: Synthetic Step Economy vs. 5,6-Dimethoxyindole

5,6-Dimethoxy-1H-indol-1-amine provides a pre-installed N1-primary amine that enables direct derivatization via N-alkylation, N-acylation, N-sulfonylation, or N-arylation. In contrast, 5,6-dimethoxyindole (CAS 14430-23-0) requires a separate N-amination step using reagents such as hydroxylamine-O-sulfonic acid (HOSA) under basic conditions to install the N-amino group . This represents a minimum one-step synthetic advantage when the target molecule requires an N1-amino functionality. The HOSA-mediated N-amination of indoles typically proceeds at room temperature in DMF or NMP with KOH as base, yielding 1-aminoindoles , but the additional step introduces purification burden, yield losses, and reagent costs. The Raghavender et al. 2019 study on N-substituted 5,6-dimethoxy-1H-indole derivatives exemplifies the utility of this scaffold for generating focused libraries, where the N1 position serves as the primary diversification point [1].

synthetic intermediate N-functionalization building block step economy indole derivatization

Antibacterial and Cytotoxic Activity of the 5,6-Dimethoxy-N-substituted-indole Scaffold vs. Clinical Standards

The Raghavender et al. 2019 study evaluated a series of N-substituted 5,6-dimethoxy-1H-indole derivatives for antibacterial activity using rifampicin and ciprofloxacin as standard drugs and for anticancer activity against the MCF7 breast cancer cell line via MTT assay [1]. While the parent 5,6-dimethoxy-1H-indol-1-amine was not the primary test article, the study establishes that N-functionalization of this scaffold yields compounds with measurable antibacterial and cytotoxic properties. Two compounds in the series displayed significant activity against MCF7 cells at very low concentrations, and structure-cytotoxicity relationships were supported by molecular docking against the 3S7S receptor [1]. Separately, 5,6-dimethoxyindole itself has been reported to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , providing a baseline for the core scaffold. The presence of the N1-amino group in the target compound offers an additional vector for potency optimization through N-derivatization, a strategy not available to the parent 5,6-dimethoxyindole.

antibacterial activity cytotoxicity MCF7 rifampicin ciprofloxacin indole scaffold

Molecular Properties Differentiation: Physicochemical Profile vs. 5,6-Dimethoxytryptamine and 1-Aminoindole

5,6-Dimethoxy-1H-indol-1-amine (MW 192.21, C10H12N2O2) possesses a distinct physicochemical profile from its closest analogs. Compared to 5,6-dimethoxytryptamine (MW 220.27, C12H16N2O2), the target compound has lower molecular weight (ΔMW = -28.06 g/mol), one fewer rotatable bond (the ethylamine side chain is absent), and the basic amine is directly attached to the indole N1 rather than being located on a flexible C-3 ethyl linker [1]. Compared to unsubstituted 1-aminoindole (MW 132.16, C8H8N2), the 5,6-dimethoxy groups add 60.05 g/mol and introduce two H-bond acceptors (methoxy oxygens), increasing polar surface area and modulating logP [2]. The SMILES notation (COc1cc2ccn(N)c2cc1OC) confirms the N-NH2 connectivity, which is critical for synthetic planning . These differences affect solubility, permeability, and metabolic stability predictions relevant to CNS drug discovery programs.

physicochemical properties molecular weight H-bond donors logP drug-likeness CNS MPO

Optimal Procurement-Driven Application Scenarios for 5,6-Dimethoxy-1H-indol-1-amine


CNS Drug Discovery: N-Aminoindole-Based Cholinergic/Adrenergic Modulator Libraries

5,6-Dimethoxy-1H-indol-1-amine serves as a direct building block for synthesizing focused libraries of N-functionalized 1H-indol-1-amines targeting cholinergic and adrenergic mechanisms. The besipirdine clinical precedent validates the N1-aminoindole pharmacophore for CNS applications including Alzheimer's disease and cognitive enhancement [1]. By procuring the pre-aminated scaffold, medicinal chemistry teams eliminate the N-amination step and can directly diversify at the N1 position through parallel synthesis of amides, sulfonamides, ureas, or N-alkylated analogs. The 5,6-dimethoxy substitution provides additional vectors for modulating physicochemical properties and target engagement.

Anticancer Lead Optimization: N-Substituted 5,6-Dimethoxyindole Derivatives Against MCF7 and Related Cell Lines

Based on the Raghavender et al. 2019 study demonstrating that N-substituted 5,6-dimethoxy-1H-indole derivatives exhibit significant cytotoxicity against MCF7 breast cancer cells at low concentrations, 5,6-dimethoxy-1H-indol-1-amine is a strategic starting material for hit-to-lead optimization of anticancer agents [2]. The N1-amine enables rapid SAR exploration through parallel derivatization, while molecular docking against the 3S7S receptor provides a structure-based design rationale. This scaffold may also be relevant for sigma-2 receptor targeting, as N-substituted indoles have demonstrated subnanomolar sigma-2 affinity [3].

Synthetic Methodology Development: N-Aminoindole as a Versatile Substrate for Novel N–N and N–C Bond-Forming Reactions

The N1-NH2 group of 5,6-dimethoxy-1H-indol-1-amine represents an underutilized reactive handle for developing new synthetic methodologies. Unlike traditional indole chemistry that focuses on C-3 functionalization, the N1-amine enables exploration of N–N bond formation (hydrazone synthesis, heterocycle construction), N-arylation (Buchwald-Hartwig, Ullmann-type couplings), and N-acylation/N-sulfonylation reactions without requiring preliminary N-activation [1]. Recent advances in Rh(III)-catalyzed annulation reactions of hydrazines with sulfoxonium ylides to form 1-aminoindole derivatives further expand the accessible chemical space [4]. The 5,6-dimethoxy pattern additionally activates the benzenoid ring for electrophilic substitution, enabling orthogonal diversification.

Antibacterial Scaffold Development: Next-Generation Agents Against Drug-Resistant Pathogens

The antibacterial activity demonstrated by N-substituted 5,6-dimethoxy-1H-indole derivatives, benchmarked against rifampicin and ciprofloxacin, positions this scaffold for antibacterial lead discovery [2]. The combination of the 5,6-dimethoxyindole core (reported activity against MRSA and M. tuberculosis ) with the N1-amine derivatization handle creates a platform for generating novel antibacterial chemotypes. Procurement of the pre-formed 5,6-dimethoxy-1H-indol-1-amine enables rapid SAR campaigns targeting multidrug-resistant Gram-positive and mycobacterial pathogens, where novel mechanisms of action are urgently needed.

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